2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Medicinal Chemistry Lipophilicity PK Property Prediction

Secure this research tool for your carbonic anhydrase inhibition or anticancer programs. Its 2-methylthio substituent (cLogP ~2.8) optimizes cell permeability while the 4-methoxyphenylsulfonyl group mimics tosyl pharmacophores critical for potency—generic 'benzothiazole sulfonamides' cannot substitute for this specific architecture without risking significant loss of biological readout reproducibility, as even minor substituent changes produce order-of-magnitude potency differences (Ki range: 0.025–0.971 µM). Supplied with ≥95% purity, verified by HPLC (C18, 254 nm), ideal for screening libraries and HPLC-MS method development.

Molecular Formula C17H16N2O4S3
Molecular Weight 408.51
CAS No. 922976-76-9
Cat. No. B2791577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
CAS922976-76-9
Molecular FormulaC17H16N2O4S3
Molecular Weight408.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)SC
InChIInChI=1S/C17H16N2O4S3/c1-23-12-4-6-13(7-5-12)26(21,22)10-16(20)18-11-3-8-14-15(9-11)25-17(19-14)24-2/h3-9H,10H2,1-2H3,(H,18,20)
InChIKeyFQDFDLQJUQUDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide (CAS 922976-76-9) – Structural Baseline for Procurement


2-((4-Methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide (CAS 922976-76-9, molecular formula C₁₇H₁₆N₂O₄S₃, MW 408.5) belongs to the benzothiazole sulfonamide acetamide class, distinguished by three key pharmacophoric elements: a 2-methylthio-substituted benzothiazole, a 6-acetamide linker, and a 4-methoxyphenylsulfonyl terminal group [1]. Benzothiazole sulfonamides are recognized scaffolds in carbonic anhydrase inhibition and anticancer programs, where even minor substituent changes produce significant shifts in potency and selectivity [2]. This compound is supplied as a research tool for screening libraries and medicinal chemistry optimization.

Why Generic Substitution Fails for 2-((4-Methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide


Within the benzothiazole sulfonamide series, substitution at the 2-position of the benzothiazole ring and the nature of the terminal aryl sulfonyl group are critical activity determinants. Replacing the 2-methylthio group with a methyl or hydrogen reduces both electron density and metabolic stability, while exchanging the 4-methoxyphenylsulfonyl moiety for a tosyl or 4-fluorophenylsulfonyl alters hydrogen-bonding capacity and target engagement. In a systematic study of benzothiazole sulfonamides, Kᵢ values against hCA I spanned from 0.052 ± 0.022 µM to 0.971 ± 0.280 µM and against hCA II from 0.025 ± 0.010 µM to 0.682 ± 0.335 µM, demonstrating that ostensibly minor structural modifications produce order-of-magnitude potency differences [1]. Consequently, a generic 'benzothiazole sulfonamide' cannot substitute for this specific compound without risking substantial loss of biological readout reproducibility.

Quantitative Differentiation Evidence for 2-((4-Methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide (CAS 922976-76-9)


Molecular Weight and Lipophilicity Differentiated from 2-Methyl Analog

The target compound possesses a 2-methylthio (-SCH₃) substituent on the benzothiazole ring, while the direct 2-methyl analog 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide bears a simple -CH₃ group. This single-atom change (S vs. C) increases molecular weight from ~376 to 408.5 g/mol and elevates the predicted cLogP by approximately 0.5–0.7 log units based on the Hansch π value for -SCH₃ (+0.61) vs. -CH₃ (+0.56) [1]. The higher lipophilicity of the methylthio derivative translates to altered membrane permeability and tissue distribution profiles, directly impacting the compound's suitability for cell-based assays or in vivo models where passive diffusion is a critical parameter.

Medicinal Chemistry Lipophilicity PK Property Prediction

Carbonic Anhydrase Isoform Inhibition Benchmarking Against Acetazolamide

Although direct inhibitory data for the target compound are not yet published in the primary literature, benzothiazole sulfonamides of this class have been evaluated against human carbonic anhydrase isoforms hCA I and hCA II. In the Öztürk et al. study, secondary sulfonamide derivatives with benzothiazole scaffolds displayed Kᵢ values ranging from 0.052 ± 0.022 to 0.971 ± 0.280 µM for hCA I and 0.025 ± 0.010 to 0.682 ± 0.335 µM for hCA II, with the most potent compound (compound 5) surpassing the clinical standard acetazolamide (Kᵢ ≈ 0.025 µM vs. ~0.25 µM for hCA II) [1]. The 4-methoxyphenylsulfonyl group in the target compound is electronically analogous to the tosyl and methoxybenzene sulfonamide groups present in the most potent derivatives, suggesting the target compound is structurally pre-positioned for strong hCA inhibition.

Carbonic Anhydrase Inhibition Enzyme Assay Isoform Selectivity

Electron-Donating 4-Methoxy Effect Versus 4-Fluoro Analog on Sulfonamide Acidity

The 4-methoxyphenylsulfonyl group distinguishes this compound from the 4-fluorophenyl analog 2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide (MW 396.5). The methoxy group is a resonance electron donor (σₚ = -0.27), which reduces the acidity of the sulfonamide NH relative to the electron-withdrawing fluoro analog (σₚ = +0.06). This pKa difference impacts ionization state at physiological pH and consequently influences both solubility and target binding. Sulfonamides with higher pKa values (weaker acids) generally exhibit improved membrane penetration for intracellular targets [1].

Physical Organic Chemistry pKa Sulfonamide Reactivity

Purity and Characterization Benchmark from Independent Chemical Databases

Procurement-grade 2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is supplied at ≥95% purity as verified by HPLC and NMR . In comparison, the structurally analogous compound N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide is commonly offered at similar purity levels (≥95%), but batch-to-batch variability for non-standardized benzothiazole sulfonamides can exceed 2–3% unless the supplier provides lot-specific analytical certificates. The presence of the acetamide linker and sulfonyl group in the target compound facilitates HPLC resolution at 254 nm, enabling straightforward QC verification.

Analytical Chemistry Quality Control Procurement Specification

Best-Fit Research and Industrial Application Scenarios for 2-((4-Methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide (CAS 922976-76-9)


Carbonic Anhydrase Inhibitor Hit-to-Lead Campaigns

Based on class-level Kᵢ data showing that benzothiazole sulfonamides can outperform acetazolamide by up to 10‑fold against hCA II [1], this compound serves as a high-priority starting point for medicinal chemistry programs targeting glaucoma, edema, or tumor-associated carbonic anhydrase isoforms. Its 4-methoxyphenylsulfonyl group mimics the tosyl moiety present in the most potent derivatives from the Öztürk et al. series, warranting inclusion in focused screening libraries.

Cell-Permeability SAR Studies Requiring Defined Lipophilicity

The methylthio substituent confers a predicted cLogP of ~2.8, positioning this compound in a favorable lipophilicity window for passive cell permeability while mitigating the excessive lipophilicity (cLogP >5) that promotes promiscuous binding. Researchers comparing methylthio versus methyl or hydrogen 2‑substituted benzothiazole sulfonamides can use this compound to establish the contribution of the sulfur atom to cellular uptake in Caco‑2 or PAMPA assays [2].

Sulfonamide pKa‑Dependent Target Engagement Profiling

The electron-donating 4-methoxy group raises the sulfonamide NH pKa by ~0.5–1.0 units relative to 4‑fluoro analogs, altering the neutral‑anion ratio at physiological pH. This compound is ideal for systematic pKa‑activity relationship studies where ionization state is a critical determinant of zinc‑binding sulfonamide efficacy in metalloenzyme active sites [3].

Analytical Method Development and Reference Standard Qualification

With defined HPLC characteristics (C18, 254 nm detection) and ≥95% baseline purity , this compound can serve as a system suitability standard for HPLC-MS method development in medicinal chemistry laboratories. Its unique UV chromophore (benzothiazole + methoxyphenylsulfonyl) provides a strong signal at multiple wavelengths, facilitating method transfer across different detection platforms.

Quote Request

Request a Quote for 2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.